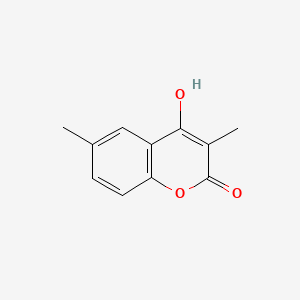
3,6-Dimethyl-4-hydroxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-4-hydroxycoumarin is a derivative of 4-hydroxycoumarin . It belongs to the 4-hydroxycoumarin class of compounds, which are known for their versatile heterocyclic scaffolds and are frequently applied in the synthesis of various organic compounds .
Synthesis Analysis
4-Hydroxycoumarin derivatives, including 3,6-Dimethyl-4-hydroxycoumarin, are principal starting materials in the area of organic synthesis . They are synthesized via multicomponent reactions . For instance, 3-aminocoumarins are synthesized via an amidation reaction as a key step from 3-aminocoumarin or 4-hydroxy-3-aminocoumarin .Molecular Structure Analysis
4-Hydroxycoumarin is a coumarin derivative with a hydroxyl group at the 4-position . It possesses both electrophilic and nucleophilic properties. The most significant reactivity is the nucleophilicity of the carbon atom at position 3 .Chemical Reactions Analysis
4-Hydroxycoumarin-based compounds are important due to their biological and pharmaceutical activities . They have shown a broad spectrum of pharmacological and physiological activities .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4-Hydroxycoumarins, including 3,6-Dimethyl-4-hydroxycoumarin, are versatile heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are principal starting materials in the area of organic synthesis .
Biological and Pharmaceutical Activities
4-Hydroxycoumarin-based compounds are important due to their biological and pharmaceutical activities . They have shown a broad spectrum of pharmacological and physiological activities .
Anticoagulant
These derivatives are employed as anticoagulants , which prevent the formation of blood clots.
Antibacterial
They have shown antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus .
Antifungal
4-Hydroxycoumarin derivatives have also demonstrated antifungal properties .
Antiviral
These compounds have been found to have antiviral activities .
Fluorescent Labeling of Biomolecules
Coumarins, including 3,6-Dimethyl-4-hydroxycoumarin, play a key role in fluorescent labeling of biomolecules . They exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .
Agrochemical Industry
The potential of 3,6-Dimethyl-4-hydroxycoumarin extends beyond the pharmaceutical domain, as it also finds applications in the agrochemical industry .
Mecanismo De Acción
Target of Action
3,6-Dimethyl-4-hydroxycoumarin, also known as 4-hydroxy-3,6-dimethylchromen-2-one, is a derivative of coumarin . The primary target of this compound is vitamin K 2,3-epoxide reductase in the liver microsomes . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors.
Mode of Action
The compound interacts with its target by acting as an antagonist . This means it binds to the enzyme and inhibits its function.
Biochemical Pathways
The compound affects the vitamin K cycle, a biochemical pathway crucial for blood clotting . By inhibiting the function of vitamin K 2,3-epoxide reductase, the compound disrupts the cycle, leading to a decrease in the synthesis of clotting factors. This can have downstream effects such as anticoagulation .
Pharmacokinetics
Like other coumarin derivatives, it is likely to be well-absorbed in the gastrointestinal tract and metabolized in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in metabolism.
Result of Action
The primary result of the compound’s action is anticoagulation . By inhibiting the synthesis of clotting factors, it can prevent the formation of blood clots. This makes it potentially useful in the treatment of conditions characterized by excessive or undesirable clotting .
Action Environment
The action of 3,6-Dimethyl-4-hydroxycoumarin can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds, such as metal ions, can also influence its action . It is also important to note that the compound’s action can be affected by the individual’s metabolic rate and the presence of other medications .
Safety and Hazards
Direcciones Futuras
4-Hydroxycoumarins are some of the most versatile heterocyclic scaffolds and are frequently applied in the synthesis of various organic compounds . They are important among heterocyclic structures due to their biological and pharmaceutical activities . Therefore, the future directions of 3,6-Dimethyl-4-hydroxycoumarin could involve further exploration of its synthesis methods, biological evaluation, and fluorescence study .
Propiedades
IUPAC Name |
4-hydroxy-3,6-dimethylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJOEAKMUSWNRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715865 |
Source


|
| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-4-hydroxycoumarin | |
CAS RN |
118157-94-1 |
Source


|
| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B568620.png)

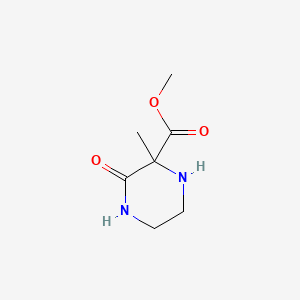


![Tetrahydro-1H-pyrrolo[3,4-b]pyrazine-5,7(6H,7aH)-dione](/img/structure/B568629.png)
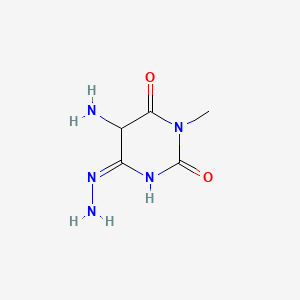
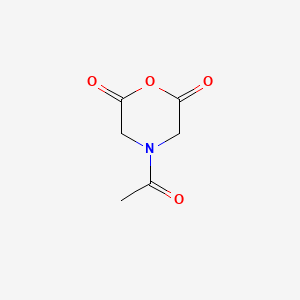
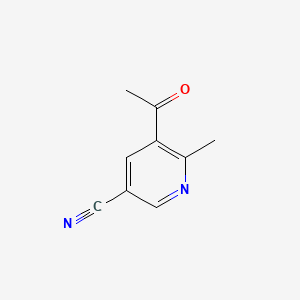
![Cyclobuta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B568639.png)
